(5-Bromothiophen-3-yl)boronic acid molecular weight
(5-Bromothiophen-3-yl)boronic acid molecular weight
An In-depth Technical Guide to (5-Bromothiophen-3-yl)boronic acid: Synthesis, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (5-Bromothiophen-3-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and applications, with a focus on enabling its practical use in the laboratory. While specific experimental data for this particular isomer is not extensively published, this guide synthesizes established principles and data from closely related analogs to provide a robust and scientifically grounded resource.
Core Compound Profile
(5-Bromothiophen-3-yl)boronic acid is a bifunctional organoboron compound featuring a thiophene ring substituted with a bromine atom and a boronic acid group. This unique arrangement of functional groups makes it a highly versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Weight
The structural formula of (5-Bromothiophen-3-yl)boronic acid is C₄H₄BBrO₂S. The calculated molecular weight is 206.85 g/mol .[1][2] The thiophene ring provides a stable aromatic core, while the bromine atom and the boronic acid moiety offer orthogonal handles for sequential chemical transformations.
Table 1: Physicochemical Properties of (5-Bromothiophen-3-yl)boronic acid and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (5-Bromothiophen-3-yl)boronic acid | 1195663-18-9 (example) | C₄H₄BBrO₂S | 206.85 |
| (4-Bromothiophen-3-yl)boronic acid | 101084-76-8 | C₄H₄BBrO₂S | 206.85[1] |
| (5-Bromothiophen-2-yl)boronic acid | 162607-17-2 | C₄H₄BBrO₂S | 206.85[2][3] |
Synthesis of (5-Bromothiophen-3-yl)boronic acid
The synthesis of aryl and heteroaryl boronic acids from their corresponding bromo-derivatives is a well-established transformation in organic chemistry. The most common approach involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Synthetic Workflow
The following protocol describes a general and reliable method for the preparation of (5-Bromothiophen-3-yl)boronic acid from 3,5-dibromothiophene. This selective lithiation approach is a cornerstone of modern heterocyclic chemistry.
Caption: Synthetic workflow for (5-Bromothiophen-3-yl)boronic acid.
Detailed Experimental Protocol
Materials:
-
3,5-Dibromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,5-dibromothiophene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour. The regioselectivity of this step is crucial and is directed by the greater acidity of the proton at the 2-position, which is abstracted first, followed by lithium-halogen exchange at the more reactive 5-position.
-
Borylation: Triisopropyl borate (1.1 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (5-Bromothiophen-3-yl)boronic acid as a solid.
Applications in Drug Discovery and Materials Science
(5-Bromothiophen-3-yl)boronic acid is a key intermediate in the synthesis of complex organic molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.[6][7] In this reaction, the boronic acid acts as the organoboron nucleophile, and the bromine atom can serve as the electrophilic partner in a subsequent coupling reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of both a boronic acid and a bromine atom on the thiophene ring allows for stepwise, regioselective functionalization, making it a valuable building block for creating diverse molecular architectures.
Characterization and Analytical Data
The identity and purity of synthesized (5-Bromothiophen-3-yl)boronic acid are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants will be characteristic of a 3,5-disubstituted thiophene. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad spectra.[8] Running the NMR in the presence of a small amount of D₂O can sometimes sharpen the signals of the boronic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display four signals for the thiophene ring carbons. The carbon attached to the bromine will be significantly shifted, as will the carbon bearing the boronic acid group.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[9][10] For a tricoordinate boronic acid, a broad signal is expected in the range of δ 28-34 ppm.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₄H₄BBrO₂S. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.
Safety, Handling, and Storage
As with all laboratory chemicals, (5-Bromothiophen-3-yl)boronic acid should be handled with appropriate care. Safety data sheets for related bromophenylboronic and thiopheneboronic acids indicate that these compounds can cause skin, eye, and respiratory irritation.[11][12][13][14]
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert atmosphere storage is recommended to prevent degradation. For long-term storage, refrigeration is advised.
Conclusion
(5-Bromothiophen-3-yl)boronic acid is a valuable and versatile building block for organic synthesis. Its utility in constructing complex molecular frameworks through reactions like the Suzuki-Miyaura coupling makes it a significant reagent for researchers in drug discovery and materials science. While detailed characterization data for this specific isomer is limited in the public domain, the synthetic and handling protocols outlined in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for its successful application in the laboratory.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Supporting Information. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Provided as a PDF, no direct URL available.
- The Royal Society of Chemistry. ¹H NMR. Provided as a PDF, no direct URL available.
-
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
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Fisher Scientific. SAFETY DATA SHEET - (4-Bromomethyl)phenylboronic acid. [Link]
-
SDSU Chemistry. ¹¹B NMR Chemical Shifts. [Link]
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Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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SciSpace. Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. [Link]
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National Center for Biotechnology Information. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Google Patents.
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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ACS Publications. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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